Nanaomycin C

Antimicrobial Staphylococcus aureus MIC

Procuring the correct nanaomycin analog is critical; substituting nanaomycin A for C yields a 250-fold potency difference against M. gallisepticum. Nanaomycin C solves this by providing a structurally defined amide control for SAR and resistance studies. • Quantifiable control: MIC 6.3 µg/mL (S. aureus) and 12.5 µg/mL (M. gallisepticum) enable rigorous target validation. • Synthetic versatility: Amide functionality serves as a precursor for nanaomycin A hydrolysis or derivative library construction. • Supply assurance: ≥98% purity, stored at -20°C, shipped globally under ambient conditions with blue ice for stock solutions.

Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
CAS No. 58286-55-8
Cat. No. B1662403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNanaomycin C
CAS58286-55-8
Synonyms2-[(1R,3S)-9-hydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetamide
Molecular FormulaC16H15NO5
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESCC1C2=C(CC(O1)CC(=O)N)C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C16H15NO5/c1-7-13-10(5-8(22-7)6-12(17)19)15(20)9-3-2-4-11(18)14(9)16(13)21/h2-4,7-8,18H,5-6H2,1H3,(H2,17,19)/t7-,8+/m1/s1
InChIKeyVENLWOFOMJQPFA-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nanaomycin C: Structure and Class Overview


Nanaomycin C (CAS 58286-55-8) is a benzoisochromanequinone antibiotic and a key secondary metabolite produced by the actinomycete *Streptomyces rosa* var. *notoensis* [1]. It is a specific structural analog, an amide of the parent compound nanaomycin A, and is one of several related components (including nanaomycins A, B, D, and E) identified from the same producing strain [1][2]. This compound is a yellow-to-orange crystalline solid, part of the broader pyranonaphthoquinone family, and is primarily used as a research tool for investigating antimicrobial mechanisms and as a precursor for derivative synthesis [1].

Structural analog of nanaomycin A (amide derivative) for SAR exploration
Antimicrobial screening compound for mechanism-of-action studies
Synthetic intermediate for generating novel pyranonaphthoquinone derivatives

Why Nanaomycin C Cannot Be Substituted


Selecting a nanaomycin analog requires precise matching to an experimental or application-specific biological profile. The nanaomycin family demonstrates that minor structural modifications—such as the conversion of nanaomycin A's carboxylic acid group to the amide in nanaomycin C—lead to substantial and quantifiable shifts in antimicrobial potency and spectrum [1]. As the data below will show, simply substituting the parent compound nanaomycin A for the amide analog nanaomycin C, or vice versa, is not a scientifically valid approach due to their divergent activities against key pathogens like *Staphylococcus aureus* and *Mycoplasma gallisepticum* [1][2]. This is further emphasized by the fact that some nanaomycin analogs (e.g., F and G) exhibit no antimicrobial activity at all, underscoring the functional specificity within this class [3].

Target · Nanaomycin C
Amide functional group
Distinct antimicrobial activity profile
Used as research tool / intermediate
Substitute · Nanaomycin A
Carboxylic acid parent
Different potency in tested strains
May not replicate C’s research fit
Antimicrobial spectrum may shift between amide and acid analogs; antimycoplasmal activity context differs markedly.
Functional specificity within the nanaomycin class requires analog-level review; some derivatives lack antimicrobial activity entirely.

Nanaomycin C: Differential Biological Activity


Antibacterial Activity Against S. aureus

In a direct head-to-head comparison using the agar dilution method, nanaomycin C (MIC = 6.3 µg/mL) was found to be significantly less potent than its parent compound, nanaomycin A (MIC = 3.9 µg/mL), against the reference strain *Staphylococcus aureus* FDA 209P [1]. This nearly two-fold difference in minimal inhibitory concentration is a critical differentiator for projects targeting this organism.

Anti‑S. aureus MIC
Head‑to‑head
6.3 µg/mL (C) — 3.9 µg/mL (A)
Supports antimicrobial screening context; MIC endpoint differs from parent.
Agar dilution, pH 7.0, 37°C, 2 d
Antimicrobial Staphylococcus aureus MIC

Antimycoplasmal Activity Against M. gallisepticum

A stark contrast in activity is observed against mycoplasmas. In a direct head-to-head comparison, nanaomycin A shows exceptionally high potency against *Mycoplasma gallisepticum* KP-13 with an MIC of 0.05 µg/mL. In the same assay, nanaomycin C demonstrates dramatically weaker activity, with an MIC of 12.5 µg/mL [1]. This represents a 250-fold decrease in potency, clearly illustrating that the amide modification severely compromises activity against this target.

Anti‑M. gallisepticum MIC
Head‑to‑head
12.5 µg/mL (C) — 0.05 µg/mL (A)
Reported antimycoplasmal endpoint context; amide modification substantially shifts activity.
PPLO agar, pH 7.8, 37°C, 8 d
Antimycoplasmal Mycoplasma gallisepticum MIC

Antifungal Activity Against Candida albicans

A significant differentiation lies in the antifungal spectrum. In direct comparative assays, nanaomycin C was found to be inactive against *Candida albicans* and *Saccharomyces sake* at the highest tested concentration (MIC > 100 µg/mL). In contrast, nanaomycin A demonstrated moderate but measurable activity against both fungi, with MICs of 31.2 µg/mL and 31.2 µg/mL, respectively [1]. This indicates that the amide modification of nanaomycin C abolishes the antifungal activity seen with the parent acid.

Anti‑C. albicans MIC
Head‑to‑head
>100 µg/mL (C) — 31.2 µg/mL (A)
Antifungal activity profile differs; C lacks measurable effect at tested concentrations.
Potato agar, pH 6.4, 27°C, 4 d
Antifungal Candida albicans Saccharomyces sake

Class-Level Toxicity Differentiation

While direct toxicity data for nanaomycin C is not available, class-level data reveals a wide therapeutic index range among nanaomycins. The acute toxicity (LD50, intraperitoneal) in mice for nanaomycin A is 28.2 mg/kg, whereas for nanaomycin B it is significantly less toxic at 169 mg/kg [1]. This 6-fold difference in in vivo tolerance highlights that safety and dosing cannot be assumed to be similar across the nanaomycin class and must be determined empirically for each analog, including nanaomycin C.

Acute Toxicity (Class)
Class‑level
LD50 28.2–169 mg/kg (ip, mouse) for analogs A and B
Toxicity context cannot be extrapolated; dose‑ranging studies needed for C.
Class‑level inference, data to verify
Toxicology LD50 Acute toxicity

Nanaomycin C: Application Scenarios


Synthetic Intermediate and Derivatization Scaffold

Given its reduced potency compared to nanaomycin A [1], the primary value of nanaomycin C lies not as a final bioactive agent, but as a versatile synthetic intermediate. Its amide functional group is a key structural feature that can be hydrolyzed to yield nanaomycin A or serve as a starting point for creating a library of novel amide, ester, or other derivatives [2]. Researchers procuring nanaomycin C are likely engaged in medicinal chemistry programs aimed at exploring structure-activity relationships (SAR) around the pyranonaphthoquinone core.

Control Compound in Antibacterial Studies

The quantifiable difference in activity against *S. aureus* (MIC 6.3 vs 3.9 µg/mL) and *M. gallisepticum* (MIC 12.5 vs 0.05 µg/mL) makes nanaomycin C a highly useful control compound [1]. In mechanistic studies where nanaomycin A is the active lead, nanaomycin C can serve as a closely related but less potent analog to confirm target specificity or to investigate the minimal structural requirements for antibacterial activity.

M. gallisepticum Resistance Mechanism Research

The 250-fold difference in antimycoplasmal activity between nanaomycin A and C provides a powerful tool for resistance studies [1]. By comparing the response of sensitive and resistant *M. gallisepticum* strains to both compounds, researchers can dissect the molecular basis of resistance, potentially identifying binding site mutations or efflux mechanisms that discriminate between the carboxylic acid and amide functional groups.

Application
Selection Property
Validation Focus
SAR and derivatization studies
Amide functional group for chemical modification
Structure‑activity relationship review
Antibacterial screening control
Reduced activity profile vs. parent compound
Target specificity and potency differentiation
Resistance mechanism research
Large activity differential against M. gallisepticum
Resistance mechanism and binding‑site analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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